4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2549006-47-3
Cat. No.: VC11824344
Molecular Formula: C19H26N6O
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-47-3 |
|---|---|
| Molecular Formula | C19H26N6O |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[6-methyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C19H26N6O/c1-16-14-18(24-10-12-26-13-11-24)22-19(21-16)25-8-6-23(7-9-25)15-17-4-2-3-5-20-17/h2-5,14H,6-13,15H2,1H3 |
| Standard InChI Key | ZROHXGSMHIKMPR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC=CC=N3)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
4-(6-Methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine features a pyrimidine core substituted at the 2-position with a piperazine ring bearing a pyridin-2-ylmethyl group and at the 4-position with a morpholine moiety. The molecular formula is inferred as C₁₉H₂₄N₆O, with a molecular weight of 376.45 g/mol based on structural analogs . Key physicochemical properties are theorized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₆O |
| Molecular Weight | 376.45 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 7 |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
The compound’s lipophilicity and hydrogen-bonding capacity suggest moderate solubility in polar organic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which aligns with synthetic protocols for analogous pyrimidine derivatives .
Crystallographic and Structural Insights
X-ray analyses of related compounds provide clues about binding modes:
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In PDB 4RFZ, a morpholine-carbonyl group forms hydrogen bonds with BTK’s Met477 and Glu475, while a pyridinyl group engages in π-π stacking .
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The title compound’s pyrimidine-morpholine core may adopt a similar orientation, with the pyridinylmethyl-piperazine arm extending into solvent-exposed regions to minimize steric clashes .
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